N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H15F2N5O2S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15F2N5O2S/c22-14-7-5-13(6-8-14)11-28-20(30)18-19(25-10-9-24-18)27-21(28)31-12-17(29)26-16-4-2-1-3-15(16)23/h1-10H,11-12H2,(H,26,29) |
InChI Key |
KDRDTVVPAACNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Biological Activity
N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : CHFNO
- Molecular Weight : 463.504 g/mol
- IUPAC Name : N-[4-({3-butyl-1-[(2-fluorophenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)phenyl]acetamide
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain glycosidases effectively, particularly α-l-fucosidases, which are crucial in various metabolic pathways. The introduction of fluorine atoms in the phenyl ring enhances its potency and selectivity towards these enzymes .
Pharmacological Effects
-
Inhibition of α-l-Fucosidases : The compound exhibits significant inhibitory effects on α-l-fucosidases from various sources:
- Human Lysosomal α-l-Fucosidase : IC = 0.0079 μM
- Bovine Kidney α-l-Fucosidase : IC = 0.012 μM
- Rat Epididymis α-l-Fucosidase : IC = 0.044 μM
- Cytotoxicity and Selectivity : The compound's selectivity for cancer cells versus normal cells has been evaluated through various assays, indicating a promising therapeutic index for cancer treatment applications.
Study on Inhibitory Potency
A study published in 2013 highlighted the structure-activity relationship (SAR) of similar compounds, revealing that modifications at the C-1 position significantly enhance inhibitory potency against α-l-fucosidases. The presence of a fluoro group was particularly beneficial for increasing selectivity .
Toxicological Assessment
Toxicological evaluations have indicated that this compound has a moderate safety profile with an LD value suggesting low acute toxicity in animal models .
Binding Properties and Pharmacokinetics
The compound demonstrates favorable pharmacokinetic properties:
- Human Intestinal Absorption : High probability (1.0)
- Blood-Brain Barrier Penetration : Moderate probability (0.7112)
These properties indicate potential for both systemic and central nervous system applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
